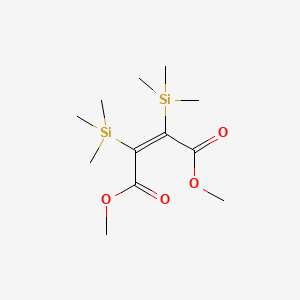
dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate is an organic compound with the molecular formula C14H28O4Si2. It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate typically involves the reaction of dimethyl but-2-ynedioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
Scientific Research Applications
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed under specific conditions, allowing for targeted modifications of the molecule. The ester groups can participate in nucleophilic acyl substitution reactions, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl maleate: Another ester of butenedioic acid, but without the trimethylsilyl groups.
Dimethyl fumarate: The trans isomer of dimethyl maleate, used in the treatment of multiple sclerosis.
Dimethyl but-2-ynedioate: A similar compound with a triple bond instead of a double bond.
Uniqueness
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate is unique due to the presence of trimethylsilyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable reagent in organic synthesis, allowing for selective reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C12H24O4Si2 |
|---|---|
Molecular Weight |
288.49 g/mol |
IUPAC Name |
dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate |
InChI |
InChI=1S/C12H24O4Si2/c1-15-11(13)9(17(3,4)5)10(12(14)16-2)18(6,7)8/h1-8H3/b10-9- |
InChI Key |
VIMHCTKPMKRHFR-KTKRTIGZSA-N |
Isomeric SMILES |
COC(=O)/C(=C(\C(=O)OC)/[Si](C)(C)C)/[Si](C)(C)C |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















